N-(2-bromo-4-methylphenyl)cyclohexanecarboxamide
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Overview
Description
- The compound’s structure consists of a cyclohexane ring attached to a carboxamide group, with a 2-bromo-4-methylphenyl substituent.
- It is used in various scientific and industrial applications due to its unique properties.
N-(2-bromo-4-methylphenyl)cyclohexanecarboxamide: is a chemical compound with the molecular formula . It belongs to the class of amides and contains a cyclohexane ring.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 2-bromo-4-methylbenzoic acid with cyclohexylamine, followed by cyclization to form the amide.
Reaction Conditions: These reactions typically occur under reflux conditions with appropriate solvents and catalysts.
Industrial Production: While not widely produced industrially, laboratories synthesize it for research purposes.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique substitution pattern.
Biology: It may have applications in drug discovery or as a probe for biological studies.
Medicine: While not directly used as a drug, its derivatives could have potential therapeutic effects.
Industry: Limited industrial applications, but it contributes to the development of novel materials.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely interacts with specific molecular targets or pathways due to its structural features.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide and other substituted cyclohexanecarboxamides.
Uniqueness: The combination of the 2-bromo-4-methylphenyl group and the cyclohexane ring makes this compound distinct.
Remember that further exploration and research are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C14H18BrNO |
---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18BrNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
InChI Key |
QLTMMCXJWXDIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)Br |
Origin of Product |
United States |
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